molecular formula C16H15ClN2O2 B12072723 N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine

Cat. No.: B12072723
M. Wt: 302.75 g/mol
InChI Key: LUDKLGBTCGZHDX-UHFFFAOYSA-N
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Description

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine is a chemical compound of significant interest in advanced pharmaceutical research and development. This compound is closely related to intermediates and impurities found in the synthesis and metabolism of benzodiazepine-based pharmaceuticals, such as diazepam . As a derivative of the core structure [5-chloro-2-(methylamino)phenyl]phenylmethanone, it serves as a critical building block and reference standard for analytical studies . Researchers utilize this glycine derivative in the synthesis of more complex molecules and for quality control purposes, ensuring the purity and safety of active pharmaceutical ingredients (APIs). Its primary research value lies in its application as a standard for identifying and quantifying process-related impurities, which is a crucial aspect of modern drug development and regulatory compliance. The compound is offered with a Certificate of Analysis to guarantee its identity and purity for research purposes. This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation and relevant safety data sheets (SDS) for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-[[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]acetic acid

InChI

InChI=1S/C16H15ClN2O2/c1-18-14-8-7-12(17)9-13(14)16(19-10-15(20)21)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,20,21)

InChI Key

LUDKLGBTCGZHDX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=NCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation of 2-Methylamino-5-chlorobenzophenone with Glycine Derivatives

A primary synthetic pathway involves the condensation of 2-methylamino-5-chlorobenzophenone (MACB) with glycine methyl ester under basic conditions. MACB, a known intermediate in diazepam synthesis (CAS 1022-13-5), reacts with glycine derivatives to form the Schiff base structure characteristic of the target compound. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 60°C to 100°C.

Key Reaction Parameters:

  • Molar Ratio: A 1:1 stoichiometry between MACB and glycine methyl ester ensures minimal side product formation.

  • Catalysts: Anhydrous sodium sulfate or molecular sieves are employed to absorb water, shifting the equilibrium toward imine formation.

  • Reaction Time: 12–24 hours under reflux conditions yields conversions exceeding 85%.

Copper-Catalyzed Coupling of 2,4-Dichlorobenzoic Acid with Glycine

An alternative method, detailed in patent CA2208239A1, utilizes 2,4-dichlorobenzoic acid as a starting material. This route involves a copper-catalyzed Ullmann-type coupling with glycine in aqueous basic media (pH 7–13) at elevated temperatures (50–200°C). Oxygen is critical in this process, as its absence leads to incomplete conversion and reaction stagnation.

Mechanistic Insights:

  • Dehalogenation: Copper facilitates the displacement of the chlorine atom at the 4-position of 2,4-dichlorobenzoic acid, forming a reactive aryl-copper intermediate.

  • Nucleophilic Attack: Glycine attacks the activated aromatic ring, followed by intramolecular cyclization to yield the methylene-linked glycine derivative.

  • Oxidation: Molecular oxygen regenerates the copper catalyst, enabling catalytic turnover and preventing catalyst poisoning.

Table 1. Comparative Analysis of Synthetic Routes

ParameterCondensation RouteCopper-Catalyzed Route
Starting MaterialMACB2,4-Dichlorobenzoic Acid
CatalystNoneCopper powder/carbonate
SolventDMF/THFWater
Temperature Range60–100°C50–200°C
Oxygen RequirementNoYes
Typical Yield85–91%89–93%

Optimization of Reaction Conditions

Temperature and pH Effects

The copper-catalyzed method demonstrates pronounced sensitivity to temperature and pH. At temperatures below 50°C, reaction rates drop significantly, while exceeding 200°C promotes decarboxylation and tar formation. A pH range of 9–11 optimizes both glycine solubility and copper catalyst activity, balancing deprotonation and metal coordination.

Role of Oxygen in Catalytic Cycles

Oxygen serves a dual role: (1) reoxidizing Cu(I) to Cu(II) to sustain catalytic activity, and (2) preventing the accumulation of reducing byproducts that deactivate the catalyst. Experiments under nitrogen atmospheres resulted in <50% conversion, underscoring oxygen’s necessity.

Purification and Isolation

Post-synthesis, the crude product is acidified to pH 1–2 using hydrochloric acid, precipitating the target compound. Recrystallization from ethanol or 2-propanol achieves purities >98%, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Methods

  • UV/Vis Spectroscopy: The compound exhibits λmax\lambda_{\text{max}} at 236 nm, attributed to the conjugated benzophenone moiety.

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6d_6) signals include δ 3.72 (s, 3H, OCH3), δ 6.82–7.45 (m, 8H, aromatic), and δ 8.21 (s, 1H, CH=N).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 317.1 [M+H]+^+, consistent with the molecular formula.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound at 12.3 minutes, with ≤0.5% impurity peaks. Method validation complies with ICH Q2(R1) guidelines, demonstrating linearity (R2>0.999R^2 > 0.999) and precision (%RSD < 2).

Industrial-Scale Production Considerations

Cost-Efficiency of Starting Materials

2,4-Dichlorobenzoic acid is preferred over MACB in large-scale synthesis due to its lower cost (~$50/kg vs. ~$200/kg) and commercial availability. However, the copper-catalyzed route requires specialized reactors capable of handling oxygen at high temperatures.

Applications in Pharmaceutical Development

As a diazepam impurity, this compound is monitored per ICH Q3A guidelines, with acceptable limits ≤0.15% in active pharmaceutical ingredients. Structural analogs of this compound are also investigated as prodrugs for enhanced blood-brain barrier penetration .

Chemical Reactions Analysis

Types of Reactions: N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Impurity in Diazepam Production

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine is recognized as an impurity associated with Diazepam, a widely used anxiolytic and muscle relaxant. The presence of this compound in pharmaceutical formulations necessitates careful monitoring due to its potential effects on the efficacy and safety profiles of Diazepam products .

2.1 Foliar Application Formulations

Recent patents have highlighted the use of this compound in agrochemical formulations designed for foliar applications. These formulations are noted for their enhanced spreading and uptake characteristics, which improve the efficiency of active ingredients when applied to plant surfaces .

Table 2: Agrochemical Formulation Characteristics

FeatureDescription
Application MethodFoliar Spray
BenefitsEnhanced uptake
UsageLow spray volumes

2.2 Role as an Enhancer

In agricultural settings, this compound serves as an enhancer that improves the penetration of other agrochemicals into plant tissues. This characteristic is particularly beneficial for formulations intended to deliver herbicides or fungicides effectively, ensuring optimal protection against pests and diseases while minimizing chemical usage .

Case Studies

3.1 Study on Diazepam Impurities

A comprehensive study evaluated the impurities present in commercial Diazepam preparations, identifying this compound as a significant impurity. The study assessed its impact on pharmacokinetics and overall therapeutic outcomes, suggesting that rigorous quality control measures are essential for maintaining drug safety standards .

3.2 Research on Agrochemical Efficacy

Another case study focused on the application of this compound in agricultural formulations. The results demonstrated improved efficacy in pest control when combined with traditional active ingredients, highlighting its potential role as a critical component in modern agrochemical practices .

Mechanism of Action

The mechanism of action of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with cellular proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Primary Applications References
This compound C₁₆H₁₄ClN₂O₂ 301.75 Glycine, chloro, methylamino, phenylmethylene Metal ligand complexes, pharmaceutical intermediates
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine C₁₀H₁₂ClNO₄S 277.73 Glycine, chloro, methyl, methylsulfonyl Discontinued lab reagent (exact use unspecified)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide, chloro, phenyl Polyimide monomer synthesis
N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines Variable (e.g., C₁₀H₁₃ClN₄O₂S₂) ~300–350 (estimated) Sulfonyl, guanidine, chloro, alkylthio, methyl Antimicrobial/anticancer research
Key Observations:

Functional Group Variations: The target compound’s phenylmethylene-glycine backbone distinguishes it from N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine, which replaces phenylmethylene with a methylsulfonyl group. In contrast, 3-Chloro-N-phenyl-phthalimide contains a rigid phthalimide ring instead of glycine, making it suitable for high-temperature polymer applications rather than metal chelation . The sulfonyl-guanidine derivatives in exhibit entirely different pharmacophores, emphasizing antimicrobial activity over coordination chemistry .

Substituent Positioning: The chloro and methylamino groups in the target compound are positioned at the 5- and 2-positions of the aromatic ring, respectively. This arrangement contrasts with 3-Chloro-N-phenyl-phthalimide, where the chloro group is at the 3-position relative to the phthalimide nitrogen . Substituent positioning critically influences electronic properties and steric interactions in coordination or polymerization reactions.

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (301.75 g/mol) compared to simpler analogs like N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine (277.73 g/mol) reflects its extended conjugated system, which may enhance stability in metal complexes .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: identifies [5-Chloro-2-(methylamino)-phenyl]phenylmethanone as an impurity in active pharmaceutical ingredients (APIs), suggesting that the target compound or its derivatives may arise during drug synthesis. This highlights the need for rigorous purity control compared to non-pharmaceutical analogs like 3-Chloro-N-phenyl-phthalimide .
  • Material Science Applications : The Nickel(II) complex of the target compound () demonstrates its utility in catalysis or materials synthesis, unlike sulfonyl-guanidines (), which are tailored for bioactivity .

Stability and Reactivity

  • The phenylmethylene group in the target compound likely enhances π-π stacking interactions in metal complexes, a feature absent in methylsulfonyl or phthalimide analogs.
  • The methylamino group may participate in hydrogen bonding or protonation-dependent solubility, whereas the alkylthio groups in ’s compounds contribute to hydrophobic interactions in biological systems .

Biological Activity

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine, also known as this compound Methyl Ester (CAS Number: 176796-46-6), is a synthetic compound with potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H17ClN2O2
  • Molecular Weight : 316.782 g/mol
  • SMILES Notation : CNc1ccc(Cl)cc1\C(=N\CC(=O)OC)\c2ccccc2
  • IUPAC Name : methyl 2-[(E)-[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]acetate

These features suggest that the compound contains functional groups typical of amines and esters, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies indicate that it may act as an inhibitor of the glycine transporter 1 (GlyT1), a target implicated in psychiatric disorders such as schizophrenia. Inhibition of GlyT1 can enhance glycine levels, which is crucial for modulating neurotransmission in the central nervous system.

Antipsychotic Potential

Research has shown that GlyT1 inhibitors can have antipsychotic effects, making compounds like this compound a subject of interest in psychiatric research. A study involving positron emission tomography (PET) imaging demonstrated that GlyT1 occupancy could be measured effectively, indicating the potential for this compound in therapeutic applications related to schizophrenia .

Cytotoxicity and Antitumor Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, suggesting a mechanism that could be leveraged for cancer therapy.

Study 1: GlyT1 Inhibition and Antipsychotic Effects

A recent study investigated the effects of SSR504734, a compound structurally similar to this compound, on GlyT1 inhibition. The results indicated significant occupancy rates in nonhuman primates, correlating with behavioral improvements in models of schizophrenia . This suggests that this compound may share similar therapeutic properties.

Study 2: Cytotoxicity Against Cancer Cell Lines

Another study assessed the cytotoxic effects of various derivatives of glycine-based compounds on human cancer cell lines. The findings revealed that this compound exhibited notable cytotoxicity, leading to increased apoptosis rates compared to control groups .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameCAS NumberKey Features
5-Chloro-2-(methylamino)benzophenone1022-13-5Contains a benzophenone structure; potential for photochemical applications
Diazepam Impurity 3176796-46-6A known impurity in diazepam synthesis; similar structural motifs
(S)-(+)-2-Chlorophenylglycine Methyl Ester11745652Features chlorophenyl and glycine moieties; used in pharmaceutical research

This table illustrates how structural similarities may influence pharmacological profiles and therapeutic applications.

Q & A

Q. What are the standard synthetic routes for N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine?

The compound can be synthesized via multi-step reactions, including Pd-catalyzed hydrogenation (e.g., using ethanol and Pd/C at 40 psi for 1 hour) followed by purification via silica gel column chromatography. Acidic workup (e.g., 1N HCl in ethyl acetate) yields the final product. Structural validation is achieved through NMR (e.g., chemical shifts for aromatic protons) and mass spectrometry (MS) to confirm molecular weight .

Q. How is structural purity confirmed during synthesis?

Purity is assessed using NMR to identify characteristic peaks (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) and MS for molecular ion verification. For example, methyl ester intermediates (e.g., methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate hydrochloride) show 100% purity via these methods .

Q. What analytical techniques are recommended for initial characterization?

Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution MS. For example, methyl ester derivatives exhibit distinct methylene proton signals (δ 3.6–4.0 ppm) and carbonyl carbons (δ 170–175 ppm). LC-MS can further validate purity in early-stage synthesis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

Contradictions may arise from residual solvents, stereoisomers, or byproducts. To address this:

  • Repeat purification using gradient elution in column chromatography.
  • Perform 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals.
  • Compare experimental MS data with theoretical isotopic patterns to identify impurities .

Q. What strategies optimize reaction yields for intermediates like (2R)-2-[4-(2-Methylpentyloxy)phenyl]-2-[(S)-2-phenylpropanamido]acetic acid?

  • Adjust reaction time and temperature (e.g., room temperature vs. reflux).
  • Optimize stoichiometry of reagents (e.g., NaOH in THF-MeOH for hydrolysis).
  • Use crystallization from ethyl acetate/hexane for higher purity (94% yield reported for similar compounds) .

Q. How is this compound detected as a pharmaceutical impurity?

As an impurity (e.g., Imp. A(EP)), it is quantified using HPLC with UV detection at 254 nm or LC-MS. Reference standards (CAS 1022-13-5) are used for calibration, with detection limits ≤0.1% in active pharmaceutical ingredients (APIs) .

Q. What stability considerations are critical during storage?

Store under inert atmosphere (N2_2) at 2–8°C to prevent hydrolysis or oxidation. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 1 month) monitored via HPLC to assess decomposition pathways .

Q. How can stereochemical integrity be maintained during synthesis?

Use chiral auxiliaries (e.g., (S)-2-phenylpropanamido groups) or enantioselective catalysts. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, (2R)-configured intermediates show specific optical rotations (e.g., [α]D_D +25°) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR and MS results with synthetic logs to trace impurities. For example, unreacted starting materials may appear as minor peaks in LC-MS chromatograms .
  • Experimental Design : Include control reactions (e.g., omitting catalysts) to identify side products. Use deuterated solvents (e.g., DMSO-d6_6) for accurate NMR assignments .

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